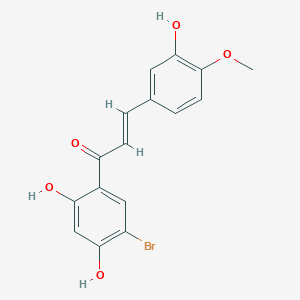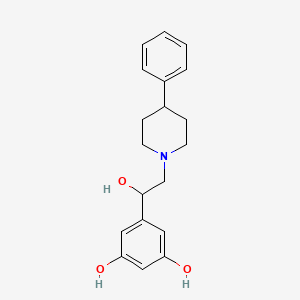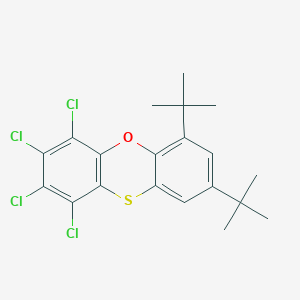![molecular formula C7H8O4 B14436593 2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene CAS No. 76917-29-8](/img/structure/B14436593.png)
2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6,10-tetraoxatricyclo[63001,5]undec-8-ene is a complex organic compound with a unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes cyclization reactions to form the tricyclic core, followed by the introduction of the oxygen atoms at specific positions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to ensure consistent production. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.
化学反応の分析
Types of Reactions
2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides or electrophiles like alkyl halides, often in the presence of a catalyst or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce simpler hydrocarbons. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.
科学的研究の応用
2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific molecular pathways.
Industry: Its stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Tricyclo[6.3.0.0(2,4)]undec-8-ene: This compound has a similar tricyclic structure but lacks the oxygen atoms present in 2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene.
(2R,5R,8S,9R)-9-Hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid: This compound is a structural derivative with additional functional groups, making it useful for different applications.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of oxygen atoms within the tricyclic framework. This gives it distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
76917-29-8 |
|---|---|
分子式 |
C7H8O4 |
分子量 |
156.14 g/mol |
IUPAC名 |
2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene |
InChI |
InChI=1S/C7H8O4/c1-5-2-9-6-7(5,3-8-1)11-4-10-6/h1,6H,2-4H2 |
InChIキー |
YDQZBNGDDKIJPA-UHFFFAOYSA-N |
正規SMILES |
C1C2=COCC23C(O1)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


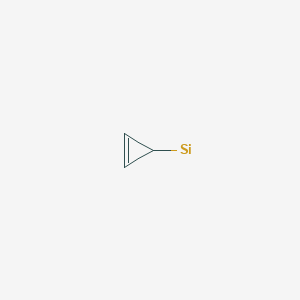

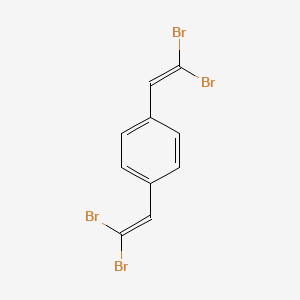
![Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-](/img/structure/B14436532.png)
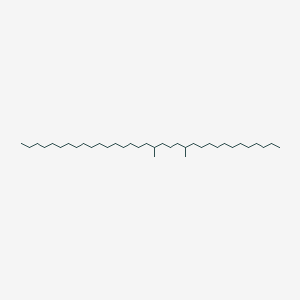
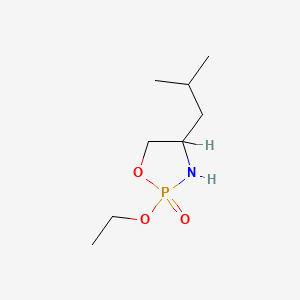
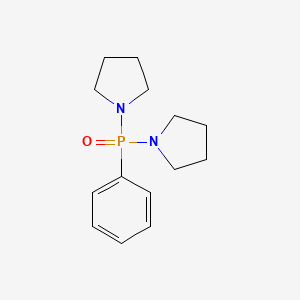
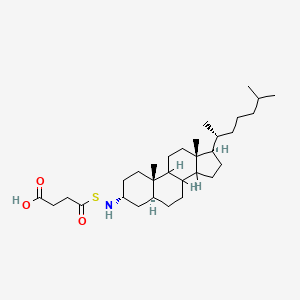
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
